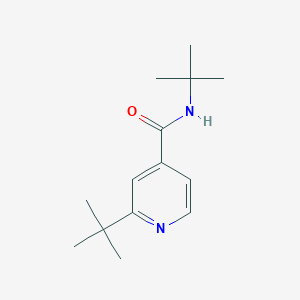![molecular formula C17H16N2O3 B5695018 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5695018.png)
4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the disease process. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has various biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and modulate the immune system. It has also been shown to have antimicrobial and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is its potential as a therapeutic agent for various diseases. It has also been shown to have low toxicity in animal studies. However, its low solubility in water may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to investigate its potential as an anticancer agent in combination with other drugs. Another direction is to study its mechanism of action in more detail. Additionally, its potential as an anti-inflammatory and antioxidant agent could be further explored. Finally, its pharmacokinetics and pharmacodynamics could be studied to better understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methylphenol with ethyl chloroacetate to form ethyl 2-(2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-methylphenoxy)acetic acid hydrazide. Finally, the acid hydrazide is cyclized with ethyl acetoacetate to yield the target compound.
Aplicaciones Científicas De Investigación
Research on 4-[(2-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has shown potential therapeutic applications in various diseases. It has been studied for its anticancer, antimicrobial, antifungal, and antitubercular properties. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Propiedades
IUPAC Name |
4-[2-(2-methylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-5-9-15(12)22-11-17(21)19-10-16(20)18-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQFMVLVDRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)

![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)


![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)